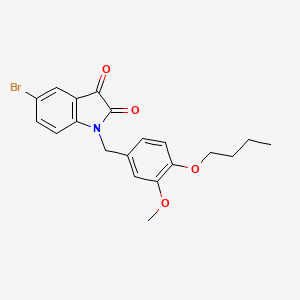
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. This compound features a bromine atom at the 5-position of the indoline ring and a 4-butoxy-3-methoxybenzyl substituent. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the bromination of indoline-2,3-dione followed by the introduction of the butoxy and methoxy substituents through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.
化学反应分析
Types of Reactions
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
5-Bromoindoline-2,3-dione: Lacks the butoxy and methoxybenzyl substituents.
1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione: Lacks the bromine atom.
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione: Lacks the butoxy group.
Uniqueness
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione is unique due to the combination of the bromine atom and the butoxy and methoxybenzyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-bromo-1-[(4-butoxy-3-methoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO4/c1-3-4-9-26-17-8-5-13(10-18(17)25-2)12-22-16-7-6-14(21)11-15(16)19(23)20(22)24/h5-8,10-11H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUARPRDZFAADSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
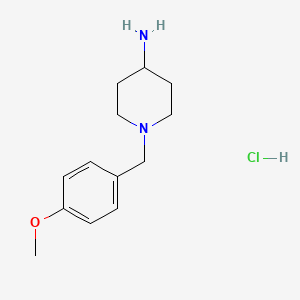
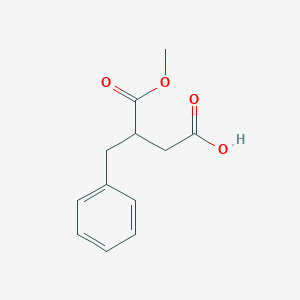
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
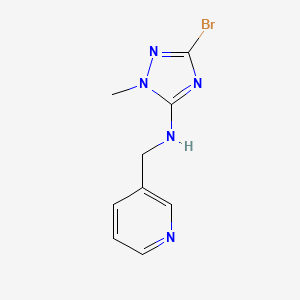
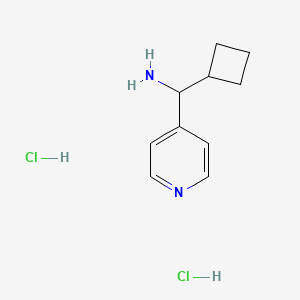
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2417537.png)
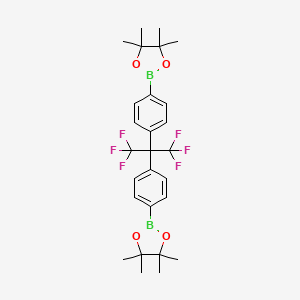
![benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/new.no-structure.jpg)
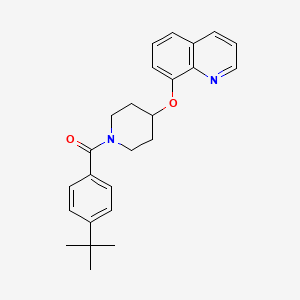
![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)
